RBN-2397
Overview
Description
It is currently under investigation for its potential antineoplastic and immunomodulatory activities . RBN-2397 is being developed for the treatment of various cancers, including advanced squamous non-small cell lung carcinoma, squamous cell carcinoma of the lung, mantle cell lymphoma, HER2 negative breast cancer, and head and neck squamous cell carcinoma .
Mechanism of Action
Pharmacokinetics
It is known that rbn-2397 is orally active , suggesting that it can be absorbed through the digestive tract
Action Environment
The action of this compound can be influenced by environmental factors. For instance, PARP7, the target of this compound, is upregulated in response to cellular stress, such as viral infection and cigarette smoke . Therefore, these environmental factors could potentially influence the efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
RBN-2397 selectively inhibits PARP7, a monoPARP that catalyzes the transfer of single units of ADP-ribose onto substrates (MARylation) to change their function . This inhibition of PARP7-dependent MARylation by this compound has been demonstrated with an IC50 of 2 nM .
Cellular Effects
This compound has been shown to directly inhibit cellular proliferation and restore Type I interferon signaling by inhibiting PARP7 in tumor cells . This leads to the stimulation of innate or adaptive antitumor immune responses . In preclinical models, this compound potently restored tumoral Type I IFN signaling as demonstrated by increases in interferon-stimulated genes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PARP7-dependent MARylation . This inhibition leads to the restoration of Type I IFN signaling, as demonstrated by the induction of STAT1 phosphorylation . This effect on STAT1 phosphorylation was phenocopied by PARP7 knockout (KO), further demonstrating the specificity of this compound’s action .
Temporal Effects in Laboratory Settings
It has been reported that this compound leads to durable, complete tumor regression in a NCI-H1373 lung cancer xenograft .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce tumor-specific adaptive immune memory in an immunocompetent mouse cancer model
Metabolic Pathways
It is known that this compound inhibits PARP7, an enzyme that plays a role in response to cellular stress .
Preparation Methods
The synthesis of RBN-2397 involves a series of chemical reactions designed to produce the desired molecular structure. The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.
Introduction of trifluoromethyl groups: Trifluoromethyl groups are introduced into the molecule through reactions with trifluoromethylating agents.
Attachment of the piperazine moiety: The piperazine ring is attached to the core structure through nucleophilic substitution reactions.
Final assembly: The final steps involve the coupling of various intermediates to form the complete this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques.
Chemical Reactions Analysis
RBN-2397 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RBN-2397 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of PARP7 and its effects on cellular processes.
Biology: Researchers use this compound to investigate the role of PARP7 in cellular stress responses and its involvement in cancer progression.
Comparison with Similar Compounds
RBN-2397 is unique among PARP inhibitors due to its specificity for PARP7. Other similar compounds include:
Olaparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP1 and PARP2 inhibitor with applications in ovarian cancer treatment.
Niraparib: A PARP1 and PARP2 inhibitor used for the maintenance treatment of ovarian cancer.
Compared to these compounds, this compound’s specificity for PARP7 allows it to target a different pathway, potentially offering therapeutic benefits in cancers that are resistant to other PARP inhibitors .
Properties
IUPAC Name |
4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZCQKXJAXKZQH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F6N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381037-82-5 | |
Record name | Atamparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atamparib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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